molecular formula C2H6N2S2 B1228944 Methyl hydrazinecarbodithioate CAS No. 5397-03-5

Methyl hydrazinecarbodithioate

Cat. No.: B1228944
CAS No.: 5397-03-5
M. Wt: 122.22 g/mol
InChI Key: ILAXBOIRSPXAMM-UHFFFAOYSA-N
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Description

Methyl hydrazinecarbodithioate is an organic compound with the molecular formula C2H6N2S2. It is a derivative of hydrazine and is known for its applications in various chemical reactions and biological activities. This compound is often used as an intermediate in the synthesis of other chemical compounds, particularly those containing sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl hydrazinecarbodithioate plays a significant role in biochemical reactions, particularly in the synthesis of thiadiazole derivatives . It interacts with enzymes, proteins, and other biomolecules through its reactive functional groups. For instance, it can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can interfere with metabolic pathways by inhibiting key enzymes, resulting in altered cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression. The formation of stable complexes with metal ions further enhances its ability to modulate biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, this compound may be directed to the nucleus, where it can interact with DNA and RNA, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hydrazinecarbodithioate can be synthesized through the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically takes place in an alcohol solvent like ethanol or methanol. The general reaction is as follows:

CS2+N2H4H2OC2H6N2S2+H2O\text{CS}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{N}_2\text{S}_2 + \text{H}_2\text{O} CS2​+N2​H4​⋅H2​O→C2​H6​N2​S2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various sulfur-containing compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: This compound can participate in substitution reactions, particularly with electrophiles, to form new carbon-sulfur or carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted hydrazinecarbodithioates.

Scientific Research Applications

Methyl hydrazinecarbodithioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its cytostatic and antitumor properties.

    Industry: Utilized in the production of pesticides and fungicides.

Comparison with Similar Compounds

Methyl hydrazinecarbodithioate is similar to other hydrazine derivatives such as:

  • Methyl hydrazinecarbothioamide
  • This compound
  • This compound

Uniqueness:

  • This compound is unique due to its specific sulfur and nitrogen-containing structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it particularly useful in the synthesis of heterocyclic compounds and in biological applications.

Properties

IUPAC Name

methyl N-aminocarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXBOIRSPXAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063835
Record name Hydrazinecarbodithioic acid, methyl ester
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Molecular Weight

122.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hydrazinecarbodithioic acid, methyl ester
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CAS No.

5397-03-5
Record name Methyldithiocarbazate
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Record name Methyl hydrazinecarbodithioate
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Record name Hydrazinecarbodithioic acid, methyl ester
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Record name Hydrazinecarbodithioic acid, methyl ester
Source EPA DSSTox
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Record name methyl dithiocarbazinate
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Record name Methyl dithiocarbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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